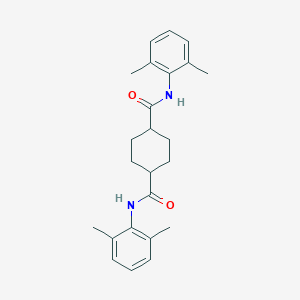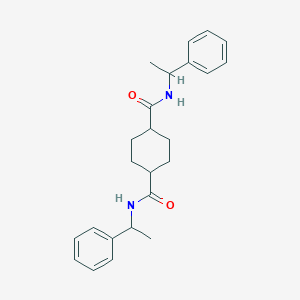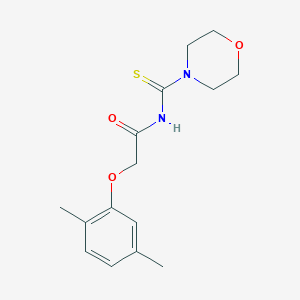
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPEP and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves the modulation of mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor. This leads to increased signaling through the receptor, which can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This can lead to improved cognitive function and memory. It has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium in lab experiments is its potency and selectivity as a positive allosteric modulator of mGluR5. This allows for precise modulation of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. This can lead to improved treatments for neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the mechanisms underlying cognitive function and memory.
Méthodes De Synthèse
The synthesis method of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves a multi-step process. The first step involves the reaction of 3-bromopyridine with benzyl cyanide in the presence of a palladium catalyst to form 3-bromo-1-phenylpropanenitrile. The second step involves the reaction of 3-bromo-1-phenylpropanenitrile with ethyl oxalate in the presence of sodium ethoxide to form 3-bromo-1-(2-oxo-2-phenylethyl)pyridinium.
Applications De Recherche Scientifique
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of mGluR5, which can lead to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium |
|---|---|
Formule moléculaire |
C13H11BrNO+ |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H11BrNO/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11/h1-9H,10H2/q+1 |
Clé InChI |
AKUKOWPMKWTBQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)



![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
